Glycine p-nitroanilide Glycine p-nitroanilide
Brand Name: Vulcanchem
CAS No.: 1205-88-5
VCID: VC21539403
InChI: InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12)
SMILES: C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-]
Molecular Formula: C8H9N3O3
Molecular Weight: 195,18*36,45 g/mole

Glycine p-nitroanilide

CAS No.: 1205-88-5

VCID: VC21539403

Molecular Formula: C8H9N3O3

Molecular Weight: 195,18*36,45 g/mole

* For research use only. Not for human or veterinary use.

Glycine p-nitroanilide - 1205-88-5

Description

Glycine p-nitroanilide, also known as N-(4-nitrophenyl)glycine, is a compound with significant applications in organic synthesis, analytical chemistry, and pharmaceutical development. Its molecular formula is C8H8N2O4, and it has a molecular weight of 196.16 g/mol . This compound is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and it plays a crucial role in biochemical assays and the development of fluorescent probes .

Applications in Biochemical Assays

Glycine p-nitroanilide is commonly used as a substrate in enzyme assays, particularly for measuring the activity of proteases and peptidases. This application allows researchers to quantify enzyme efficiency accurately, which is crucial in understanding enzymatic processes and developing therapeutic agents .

Role in Fluorescent Probes

The compound's properties make it suitable for developing fluorescent probes. These probes are essential in biological imaging techniques, enabling scientists to visualize cellular processes in real-time. This capability is vital for studying cellular dynamics and understanding biological pathways .

Pharmaceutical Development

Glycine p-nitroanilide serves as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs that target specific biological pathways. Its use enhances therapeutic efficacy by facilitating the synthesis of compounds with precise biological activity .

Analytical Chemistry Applications

In analytical chemistry, glycine p-nitroanilide is employed in chromatographic techniques for the separation and analysis of amino acids and related compounds. This application aids chemists in quality control and research applications, ensuring the purity and identity of compounds .

Research in Neurobiology

The compound is utilized in studies examining neurotransmitter systems, particularly in understanding glycine receptor function. This research is crucial for developing treatments for neurological disorders, as glycine receptors play a significant role in neurotransmission .

Synthesis and Availability

Glycine p-nitroanilide can be synthesized through various chemical routes, and it is commercially available from several suppliers. Detailed synthesis protocols can be found in scientific literature and supplier documentation .

CAS No. 1205-88-5
Product Name Glycine p-nitroanilide
Molecular Formula C8H9N3O3
Molecular Weight 195,18*36,45 g/mole
IUPAC Name 2-amino-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C8H9N3O3/c9-5-8(12)10-6-1-3-7(4-2-6)11(13)14/h1-4H,5,9H2,(H,10,12)
Standard InChIKey VZZMNSJSZXVCCW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1NC(=O)CN)[N+](=O)[O-]
Synonyms Glycinep-nitroanilide;H-Gly-pNA;1205-88-5;2-amino-N-(4-nitrophenyl)acetamide;GLYCINE-p-NITROANILIDE;N-(4-nitrophenyl)glycinamide;STK377845;AC1MVTFU;Glycine4-nitroanilide;G4254_SIGMA;SCHEMBL3677488;CTK8G0082;MolPort-003-941-482;ZINC4181880;7167AH;AKOS005449218;Acetamide,2-amino-N-(4-nitrophenyl)-;AK170014;OR048697;OR208518;FT-0693005;ACETAMIDE,2-AMINO-N-(4-NITROPHENYL)-;K-1460
PubChem Compound 3738367
Last Modified Aug 15 2023

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